molecular formula C7H6N2O5 B1267720 1-Methoxy-2,3-dinitrobenzene CAS No. 16315-07-4

1-Methoxy-2,3-dinitrobenzene

Cat. No. B1267720
CAS RN: 16315-07-4
M. Wt: 198.13 g/mol
InChI Key: OIGDISKECPMPBN-UHFFFAOYSA-N
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Patent
US07592332B2

Procedure details

Tin(II) chloride dihydrate (11.9 g, 52.6 mmol) was added to a solution of the above dinitroanisole (2.21 g, 8.76 mmol) in EtOAc (30 mL). The mixture was heated to reflux for 0.25 h upon which the solution became red in color. The solution was cooled to room temperature and poured into aqueous 2.0 M NaOH. The aqueous phase was extracted with EtOAc and the combined organic layers were washed with saturated aqueous NaHCO3. The organic layers were dried over sodium sulfate, eluted through a plug of silica gel (1% ammonium hydroxide in methylene chloride), and the filtrate was concentrated. The residue was dissolved in diethyl ether and extracted (3×) with 1.0 M HCl. The pH of the combined aqueous layers was adjusted to pH=12 with 2.0 M NaOH and extracted with methylene chloride. The combined organic layers were dried over sodium sulfate, filtered and concentrated to provide diaminoanisole (860 mg, 52%) as a red oil.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[N+:6]([C:9]1[C:10]([N+:17]([O-])=O)=[C:11]([O:15][CH3:16])[CH:12]=[CH:13][CH:14]=1)([O-])=O.[OH-].[Na+]>CCOC(C)=O>[NH2:6][C:9]1[C:10]([NH2:17])=[C:11]([O:15][CH3:16])[CH:12]=[CH:13][CH:14]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
2.21 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C=CC1)OC)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 0.25 h upon which the solution
Duration
0.25 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over sodium sulfate
WASH
Type
WASH
Details
eluted through a plug of silica gel (1% ammonium hydroxide in methylene chloride)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted (3×) with 1.0 M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C=CC1)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 860 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.